molecular formula C4H3N3S B11775084 6H-Imidazo[4,5-d]thiazole

6H-Imidazo[4,5-d]thiazole

Cat. No.: B11775084
M. Wt: 125.15 g/mol
InChI Key: BPQVKLZLZYDMKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6H-Imidazo[4,5-d]thiazole is a heterocyclic compound that features a fused ring system combining both imidazole and thiazole rings. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The imidazole ring is known for its presence in many biologically active molecules, while the thiazole ring is a common structural motif in various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6H-Imidazo[4,5-d]thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiazole with α-haloketones under basic conditions. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazo[4,5-d]thiazole ring system .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often employing continuous flow reactors to enhance yield and purity. The use of catalysts and solvents that are environmentally benign is also a focus in industrial settings to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions: 6H-Imidazo[4,5-d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[4,5-d]thiazoles, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

6H-Imidazo[4,5-d]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6H-Imidazo[4,5-d]thiazole involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound can also interact with DNA, leading to the disruption of cellular processes in pathogens or cancer cells. The specific pathways involved depend on the biological activity being targeted .

Similar Compounds:

  • Imidazo[2,1-b]thiazole
  • Imidazo[1,2-c]thiazole
  • Imidazo[5,1-b]thiazole
  • Imidazo[1,5-c]thiazole

Comparison: this compound is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities compared to other imidazothiazole derivatives. For example, while imidazo[2,1-b]thiazole derivatives are known for their anthelmintic properties, this compound derivatives may exhibit stronger antimicrobial or anticancer activities .

Properties

Molecular Formula

C4H3N3S

Molecular Weight

125.15 g/mol

IUPAC Name

4H-imidazo[4,5-d][1,3]thiazole

InChI

InChI=1S/C4H3N3S/c1-5-3-4(6-1)8-2-7-3/h1-2H,(H,5,6)

InChI Key

BPQVKLZLZYDMKW-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)N=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.